methyl N-[(2,6-difluorophenyl)carbonyl]-N-(2,6-dimethylphenyl)alaninate
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Overview
Description
Methyl 2-[1-(2,6-difluorophenyl)-N-(2,6-dimethylphenyl)formamido]propanoate is a complex organic compound that features both fluorinated aromatic and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(2,6-difluorophenyl)-N-(2,6-dimethylphenyl)formamido]propanoate typically involves the esterification of 2,6-difluorobenzoic acid with methanol . This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion. The resulting methyl 2,6-difluorobenzoate is then subjected to further reactions to introduce the formamido and propanoate groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(2,6-difluorophenyl)-N-(2,6-dimethylphenyl)formamido]propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens, alkyl groups, or other functional groups onto the aromatic rings.
Scientific Research Applications
Methyl 2-[1-(2,6-difluorophenyl)-N-(2,6-dimethylphenyl)formamido]propanoate has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound may be used in studies of enzyme interactions and inhibition, given its potential to interact with biological macromolecules.
Medicine: Research into its pharmacological properties could lead to the development of new drugs, especially those targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials, benefiting from its unique structural properties.
Mechanism of Action
The mechanism by which methyl 2-[1-(2,6-difluorophenyl)-N-(2,6-dimethylphenyl)formamido]propanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorinated aromatic rings can engage in π-π interactions, while the ester and formamido groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,6-difluorobenzoate: Shares the fluorinated aromatic ester structure but lacks the formamido and propanoate groups.
Methyl 3-[1-(2,6-difluorophenyl)-N-(2-methoxyethyl)formamido]propanoate: Contains similar structural elements but with different substituents on the aromatic ring.
Rufinamide: A triazole derivative with a similar difluorophenyl group, used as an antiepileptic drug.
Uniqueness
Methyl 2-[1-(2,6-difluorophenyl)-N-(2,6-dimethylphenyl)formamido]propanoate is unique due to its combination of fluorinated aromatic rings, ester, and formamido functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H19F2NO3 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
methyl 2-(N-(2,6-difluorobenzoyl)-2,6-dimethylanilino)propanoate |
InChI |
InChI=1S/C19H19F2NO3/c1-11-7-5-8-12(2)17(11)22(13(3)19(24)25-4)18(23)16-14(20)9-6-10-15(16)21/h5-10,13H,1-4H3 |
InChI Key |
NGPOVSSPZJDOIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
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